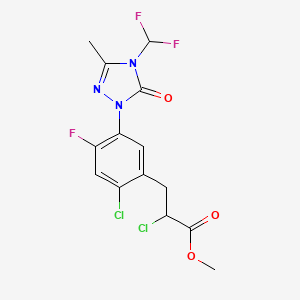

methyl 2-chloro-3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2F3N3O3/c1-6-20-22(14(24)21(6)13(18)19)11-4-7(8(15)5-10(11)17)3-9(16)12(23)25-2/h4-5,9,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQNMXLLVOGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)CC(C(=O)OC)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-chloro-3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate typically involves multiple steps, including halogenation, esterification, and cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to improve yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding propanoic acid derivative. This reaction is critical for generating biologically active metabolites or synthetic intermediates.

This reaction is enzymatically replicated in biological systems, forming the propanoic acid metabolite (F8426-propionic acid) as a major degradation product .

Nucleophilic Substitution

The chlorine atoms at positions 2 and 3 of the phenyl ring participate in nucleophilic aromatic substitution (NAS) reactions, particularly under catalytic conditions.

| Target Site | Reagents | Product | References |

|---|---|---|---|

| Chlorine at position 2 | KCN/CuCN, DMF, 120°C | Cyano-substituted derivative | |

| Chlorine at position 3 | NH₃/EtOH, Pd(OAc)₂ | Amino-substituted analog |

These substitutions are leveraged to modify herbicidal activity in agrochemical analogs .

Oxidation-Reduction Reactions

The triazolinone ring and difluoromethyl group are redox-active sites:

-

Oxidation :

The difluoromethyl (-CF₂H) group oxidizes to trifluoromethyl (-CF₃) under strong oxidizing agents like KMnO₄/H₂SO₄. -

Reduction :

The triazolinone’s N-O bond reduces to N-H using H₂/Pd-C, altering electronic properties.

Cyclization Reactions

The propanoate side chain undergoes intramolecular cyclization in the presence of Lewis acids:

| Conditions | Catalyst | Product | References |

|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, 80°C | Benzofuran-2-one fused derivative |

Coupling Reactions

The compound participates in cross-coupling reactions for functionalization:

Photochemical Degradation

Under UV light (λ = 254 nm), the compound undergoes:

-

Cleavage of the C-Cl bond, forming radical intermediates.

-

Rearrangement of the triazolinone ring to a diaziridine structure .

Metabolic Transformations

In vivo, hepatic enzymes mediate:

Stability Under Environmental Conditions

| Factor | Effect | Half-Life | References |

|---|---|---|---|

| Aqueous hydrolysis (pH 7) | Slow ester cleavage (t₁/₂ = 30 d at 25°C) | 30 days | |

| Soil microbiota | Rapid degradation to propanoic acid (t₁/₂ = 5 d) | 5 days |

This compound’s reactivity profile highlights its versatility in herbicide design and metabolic studies, with industrial optimization focusing on yield (>85%) and purity (>98%) .

Scientific Research Applications

Methyl 2-chloro-3-(2-chloro-5-(4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the application, but they may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to desired biological effects.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Thiazole (Compound 4)

- Structural Features : Substituted thiazole core with chlorophenyl, fluorophenyl, and 1,2,3-triazole groups.

- Synthesis : Achieved in high yields (85–90%) via cyclocondensation and crystallized from dimethylformamide (DMF) .

- Crystallography : Triclinic system (P̄1 symmetry) with two independent molecules per asymmetric unit. Planar conformation except for one fluorophenyl group oriented perpendicularly .

- Key Differences: Lacks the ester and difluoromethyl-triazolone groups present in the target compound. Thiazole ring vs. propanoate chain alters solubility and reactivity .

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-Ylthio)-1-Phenylethanone

- Structural Features : Triazole-thioether linkage with sulfonyl and difluorophenyl substituents.

- Synthesis : Prepared via sodium ethoxide-mediated coupling of triazole intermediates with α-halogenated ketones .

- Key Differences: Sulfonyl group enhances polarity compared to the target compound’s ester. Thioether linkage vs. chloro-propanoate chain influences metabolic stability .

Halogen-Substituted Analogues

4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Thiazole (Compound 5)

- Structural Features : Isostructural with Compound 4 but replaces chlorophenyl with fluorophenyl .

- Crystallography : Identical triclinic system but adjusted packing to accommodate fluorine’s smaller van der Waals radius vs. chlorine .

- Key Differences :

Ester-Functionalized Analogues

Methyl 2-(4-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoate

- Structural Features: Pyridinyl-phenoxy ester with trifluoromethyl and chloro groups.

- Synthesis: Derived from 2-(4-hydroxyphenoxy)propionic acid methyl ester and halogenated pyridine .

- Key Differences :

Comparative Data Table

Key Research Findings

Triazole Derivatives : Compounds with triazole cores exhibit planar molecular conformations but diverge in crystal packing due to substituent effects (e.g., halogen size, functional groups) .

Halogen Impact : Chlorine’s larger size vs. fluorine leads to distinct lattice parameters and solubility profiles, critical for agrochemical formulations .

Ester vs. Heterocyclic Cores : Ester groups enhance hydrolytic lability compared to stable thiazole or sulfonyl linkages, affecting environmental persistence .

Q & A

Basic Research Questions

Q. What are the key considerations for designing experiments to synthesize this compound with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature, stoichiometry, and catalyst selection. For triazolone derivatives like this compound, cyclization steps (e.g., forming the 1,2,4-triazol-5(4H)-one ring) are critical. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify intermediates. Reference structural analogs in (X-ray crystallography of triazolone derivatives) to validate regiochemistry. Statistical experimental design (e.g., factorial design) can minimize trial-and-error approaches, as described in .

Q. How can researchers characterize the stereochemical configuration of the difluoromethyl-substituted triazolone moiety?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as demonstrated in and for structurally similar triazolone and pyrazole derivatives . For non-crystalline samples, use vibrational circular dichroism (VCD) or computational methods like density functional theory (DFT) to predict and compare experimental IR spectra.

Q. What environmental fate studies are relevant for this compound, given its structural similarity to carfentrazone-ethyl?

- Methodological Answer : Follow protocols from aquatic field dissipation studies in , which evaluate hydrolysis, photolysis, and microbial degradation. Focus on the methyl ester group’s stability compared to ethyl esters (e.g., carfentrazone-ethyl). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor degradation products and assess bioaccumulation potential .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway to reduce byproducts from competing reactions?

- Methodological Answer : Employ quantum chemical calculations (e.g., transition state analysis) to model reaction pathways, as outlined in ’s ICReDD framework. Combine this with machine learning (ML) to predict optimal conditions (e.g., solvent polarity, catalyst loading). Validate predictions experimentally, iterating between computation and lab work to refine yields .

Q. What mechanistic insights explain the reactivity of the difluoromethyl group under nucleophilic conditions?

- Methodological Answer : Use DFT calculations to map electronic effects of the difluoromethyl group on the triazolone ring’s electrophilicity. Compare with experimental kinetic data from nucleophilic substitution reactions (e.g., SNAr). Reference ’s crystallographic data to correlate steric effects with reactivity .

Q. How does the fluorophenyl substituent influence the compound’s intermolecular interactions in solid-state or solution-phase systems?

- Methodological Answer : Analyze crystal packing using Hirshfeld surfaces (from X-ray data in and ) to identify dominant interactions (e.g., C–H···F, π-π stacking). In solution, use fluorescence quenching assays or NOESY NMR to study aggregation behavior. Compare with analogs lacking fluorine (e.g., ) to isolate fluorine-specific effects .

Q. What strategies mitigate contradictions in stability data between accelerated aging studies and real-time degradation assays?

- Methodological Answer : Apply Arrhenius modeling to extrapolate accelerated aging results (e.g., 40°C/75% RH) to ambient conditions, but validate with long-term studies. Use multi-variable regression ( ) to identify confounding factors (e.g., trace metals, light exposure). Cross-reference with ’s dissipation protocols to reconcile discrepancies .

Methodological Resources

- Structural Validation : Prioritize X-ray crystallography ( ) over lower-resolution techniques.

- Computational Tools : Leverage COMSOL Multiphysics for reaction simulation ( ) and Gaussian/PySCF for DFT.

- Experimental Design : Adopt ICReDD’s feedback loop ( ) integrating computation, informatics, and lab experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.